molecular formula C13H15N3O4 B2439949 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methylisoxazole-3-carboxamide CAS No. 1795296-53-5

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2439949
CAS No.: 1795296-53-5
M. Wt: 277.28
InChI Key: DDCRHGSJXBSALS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a hydroxyl group, a pyridinone moiety, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the isoxazole ring, followed by the introduction of the pyridinone moiety and the hydroxyl group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. These methods aim to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyridinone moiety or the isoxazole ring.

    Substitution: Functional groups on the isoxazole ring or the pyridinone moiety can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the isoxazole ring or the pyridinone moiety.

Scientific Research Applications

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-5-methylisoxazole-3-carboxamide: shares similarities with other compounds containing isoxazole rings and pyridinone moieties, such as certain pharmaceuticals and agrochemicals.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-9-6-11(15-20-9)13(19)14-7-10(17)8-16-5-3-2-4-12(16)18/h2-6,10,17H,7-8H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCRHGSJXBSALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(CN2C=CC=CC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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